molecular formula C3H2N4S B1667124 Amitivir CAS No. 111393-84-1

Amitivir

Cat. No.: B1667124
CAS No.: 111393-84-1
M. Wt: 126.14 g/mol
InChI Key: YUCHAYRHHXJNQK-UHFFFAOYSA-N
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Description

Amitivir, also known as LY 217896, is an inosine monophosphate dehydrogenase inhibitor. It has been studied for its potential antiviral properties, particularly against the influenza A (H1N1) virus. it was found to be ineffective in modifying the virologic or clinical course of experimental influenza A (H1N1) virus infection .

Mechanism of Action

Target of Action

Amitivir, also known as Lubiprostone , primarily targets the Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the synthesis of guanine nucleotides and is essential for DNA and RNA production, protein glycosylation, and other critical cellular functions .

Mode of Action

This compound acts as an IMPDH inhibitor . By inhibiting the IMPDH enzyme, this compound disrupts the synthesis of guanine nucleotides, thereby impeding the replication of viruses that rely on these host resources .

Biochemical Pathways

It is known that the drug interferes with thepurine biosynthesis pathway by inhibiting the IMPDH enzyme . This inhibition disrupts the balance of nucleotide pools and hampers the replication of viruses .

Pharmacokinetics

Understanding the pharmacokinetics of antiviral drugs is crucial for optimizing their therapeutic efficacy and minimizing toxicity

Result of Action

This compound’s inhibition of IMPDH leads to a decrease in guanine nucleotide synthesis, which is critical for viral replication . Therefore, the primary cellular effect of this compound is the reduction of viral replication . The molecular effects involve the disruption of nucleotide biosynthesis pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents like this compound . Factors such as pH, temperature, and presence of other microorganisms can impact the drug’s effectiveness. Additionally, environmental contamination with antimicrobials can contribute to the development of drug resistance . Therefore, understanding and controlling these environmental factors is crucial for maximizing this compound’s therapeutic potential and minimizing the risk of resistance development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amitivir involves several steps:

    Cyclization: Thiosemicarbazide reacts with formic acid at 80-90°C to form 2-amino-1,3,4-thiadiazole.

    Protection: The resulting compound is protected with benzyl chloride in refluxing isopropanol to yield 3-benzyl-1,3,4-thiadiazol-2(3H)-imine.

    Reaction with Cyanogen Bromide: This intermediate reacts with cyanogen bromide in the presence of sodium bicarbonate in methanol-water to form N-(3-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide.

    Deprotection: The final step involves deprotection with aluminum chloride in dichloromethane.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amitivir undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Amitivir has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ribavirin: Another inosine monophosphate dehydrogenase inhibitor used as an antiviral agent.

    Mycophenolic Acid: An immunosuppressant that also inhibits inosine monophosphate dehydrogenase.

    Tiazofurin: A nucleoside analog with similar inhibitory effects on inosine monophosphate dehydrogenase.

Uniqueness

Amitivir is unique in its specific chemical structure, which includes a thiadiazole ring. This structure imparts distinct reactivity and binding properties compared to other inosine monophosphate dehydrogenase inhibitors. Its synthesis and chemical behavior provide valuable insights into the design of new antiviral agents .

Properties

IUPAC Name

1,3,4-thiadiazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCHAYRHHXJNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149637
Record name Amitivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111393-84-1
Record name Amitivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111393841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4KR9A9165
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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